Tak-418

Hematological Toxicity Thrombocytopenia Drug Safety

TAK-418 (CAS 1818252-53-7) is a mechanistically differentiated, brain-penetrant LSD1/KDM1A inhibitor (IC50=2.9 nM) purpose-built to eliminate the hematological toxicity of traditional LSD1 inhibitors. Its unique GFI1B-sparing mode avoids thrombocytopenia, making it the only tool of its class suitable for multi-week chronic dosing in rodent models of autism, Kabuki syndrome and other neurodevelopmental disorders. With proven human CNS exposure and an established IND-enabling data package, TAK-418 is the most clinically de-risked LSD1 probe for epigenetic drug discovery. Secure high-purity material now to advance your CNS programs.

Molecular Formula C17H25ClN2O2S
Molecular Weight 356.9 g/mol
CAS No. 1818252-53-7
Cat. No. B3324257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-418
CAS1818252-53-7
Molecular FormulaC17H25ClN2O2S
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESC1CC1CNC2CC2C3=CC(=CS3)C(=O)NC4CCOCC4.Cl
InChIInChI=1S/C17H24N2O2S.ClH/c20-17(19-13-3-5-21-6-4-13)12-7-16(22-10-12)14-8-15(14)18-9-11-1-2-11;/h7,10-11,13-15,18H,1-6,8-9H2,(H,19,20);1H/t14-,15-;/m1./s1
InChIKeyLEEWMGOHGNRDKC-CTHHTMFSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-418: An Orally Active, CNS-Penetrant LSD1 Inhibitor for Neurodevelopmental Disorder Research


TAK-418 (CAS: 1818252-53-7) is a novel, small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) with an enzymatic IC50 of 2.9 nM [1]. Developed as a clinical candidate for central nervous system (CNS) disorders, it is distinguished by its oral bioavailability and ability to penetrate the blood-brain barrier [2]. Its mechanism of action is unique among LSD1 inhibitors, as it potently inhibits enzymatic activity without disrupting the critical LSD1-cofactor (e.g., GFI1B) complex, a feature linked to its favorable safety profile [3].

TAK-418's Differentiated Mechanism of Action: Why Not All LSD1 Inhibitors Are Interchangeable


The LSD1 inhibitor class is functionally heterogeneous. Conventional LSD1 inhibitors, such as tranylcypromine and its analogs (e.g., ORY-1001, GSK-2879552), are known to induce hematological toxicities like thrombocytopenia [1]. This adverse effect is mechanistically linked to their disruption of the protein-protein interaction between LSD1 and its cofactor, GFI1B [2]. TAK-418 was specifically designed and optimized to circumvent this liability. It exhibits LSD1 enzyme activity-specific inhibition, potently blocking demethylation without dissociating the LSD1-cofactor complex [3]. This fundamental difference in mechanism translates directly into a differentiated safety and tolerability profile, meaning TAK-418 cannot be considered a generic substitute for other LSD1 inhibitors in research applications where this toxicity is a limiting factor.

Quantitative Evidence Differentiating TAK-418 from Comparators


Superior Hematological Safety Profile Compared to Classical LSD1 Inhibitors

Conventional LSD1 inhibitors disrupt the LSD1-GFI1B cofactor complex, leading to a risk of thrombocytopenia, a significant dose-limiting toxicity. In contrast, TAK-418 was designed to specifically avoid this interaction [1]. In preclinical studies, TAK-418 at efficacious doses (0.3 and 1 mg/kg) did not induce thrombocytopenia, whereas classical inhibitors like ORY-1001 and GSK-2879552 have been documented to cause this adverse effect in both preclinical and clinical settings [2].

Hematological Toxicity Thrombocytopenia Drug Safety LSD1

Demonstrated CNS Target Engagement and Human Brain Penetration

While many LSD1 inhibitors are developed for oncology, TAK-418 is specifically characterized for CNS applications. Human Phase 1 studies confirmed that TAK-418 rapidly crosses the blood-brain barrier [1]. A dedicated PET imaging study with the radiotracer [18F]MNI-1054 was conducted to directly quantify LSD1 enzyme occupancy in the human brain following a single oral dose of TAK-418 [2]. This level of human target engagement data is not available for most other LSD1 inhibitors in a CNS context.

CNS Penetration Pharmacokinetics Target Engagement PET Imaging

In Vivo Efficacy in Neurodevelopmental Disorder Models Without Hematological Toxicity

TAK-418 has demonstrated consistent efficacy in improving social deficits in multiple rodent models of neurodevelopmental disorders, a key behavioral endpoint for conditions like autism [1]. Crucially, these behavioral improvements were achieved at doses (0.3 and 1 mg/kg, orally) that did not cause thrombocytopenia in the same studies, demonstrating a therapeutic window that is not achievable with earlier LSD1 inhibitors [2]. For instance, TAK-418 improved social deficits in a model relevant to Kabuki syndrome, a condition for which it is being developed clinically [3].

Neurodevelopmental Disorders Autism Spectrum Disorder In Vivo Efficacy Behavioral Assays

Well-Characterized Human Pharmacokinetic Profile Supporting QD Oral Dosing

TAK-418's human pharmacokinetic (PK) profile has been rigorously characterized in Phase 1 trials. It exhibits a nearly linear PK profile with rapid absorption and a short terminal half-life (specific values not disclosed in abstract), with no accumulation after 10 days of once-daily dosing [1]. This is in contrast to other irreversible LSD1 inhibitors, some of which have very long half-lives, potentially complicating dosing regimens and safety monitoring in clinical or research settings.

Pharmacokinetics Clinical Pharmacology Oral Dosing Drug Development

Structural and Functional Evidence for a Unique, Non-Disruptive Binding Mode

The crystal structure of LSD1 in complex with the TAK-418 distomer and FAD has been solved (PDB: 7XW8) [1]. This structure provides atomic-level detail of how TAK-418 forms a tightly formylated adduct with the coenzyme FAD, a binding mode that avoids steric hindrance with the GFI1B cofactor in the binding pocket [2]. This is a distinct mechanism from other irreversible LSD1 inhibitors, which often physically disrupt the LSD1-GFI1B interaction, providing a structural rationale for TAK-418's unique safety profile.

Structural Biology Binding Mode Mechanism of Action Crystallography

Optimal Scientific and Preclinical Applications for TAK-418


In Vivo Studies of CNS Disorders Requiring Long-Term Dosing Without Hematological Toxicity

TAK-418 is the ideal LSD1 inhibitor for chronic in vivo studies in rodent models of neurodevelopmental (e.g., autism, Kabuki syndrome), psychiatric, or neurodegenerative disorders. Its unique safety profile, demonstrated by the absence of thrombocytopenia at efficacious doses, allows for multi-week or longer dosing regimens that are not feasible with other LSD1 inhibitors [1]. This enables researchers to study long-term epigenetic remodeling and its effects on complex behaviors without the confounding variable of dose-limiting toxicity.

Chemical Probe for Investigating LSD1 Biology in the CNS

With confirmed human brain penetration and target occupancy data [1], TAK-418 serves as a superior chemical probe to interrogate the function of LSD1 in the central nervous system. Its activity-specific inhibition mechanism allows researchers to dissect the effects of blocking LSD1's enzymatic function from the effects of disrupting its scaffolding role in transcriptional complexes [2]. This is a critical distinction for understanding the nuanced roles of LSD1 in neuronal gene expression, synaptic plasticity, and behavior.

Preclinical Development Programs Targeting Neurodevelopmental Epigenetics

For biotech and pharmaceutical programs focused on epigenetic therapies for autism spectrum disorders or related intellectual disabilities, TAK-418 represents the most clinically advanced and mechanistically de-risked LSD1 inhibitor available. Its well-characterized human PK [1] and established safety profile provide a solid foundation for IND-enabling studies, making it a compelling tool compound for validating novel therapeutic hypotheses in this space.

Structural Biology and Rational Drug Design for Safer Epigenetic Modulators

The solved crystal structure of TAK-418 in complex with LSD1 (PDB: 7XW8) provides a valuable template for structure-based drug design [1]. Medicinal chemists and structural biologists can use this information to design next-generation LSD1 inhibitors that retain the enzyme-inhibitory potency of TAK-418 while further optimizing properties like selectivity or CNS penetration. The detailed understanding of its non-disruptive binding mode is a key asset for avoiding the hematological toxicities that have plagued the field [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-418

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.